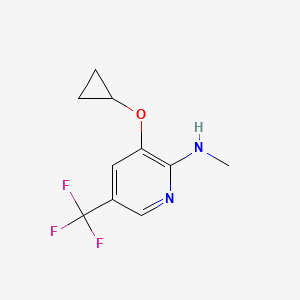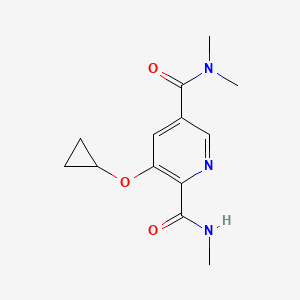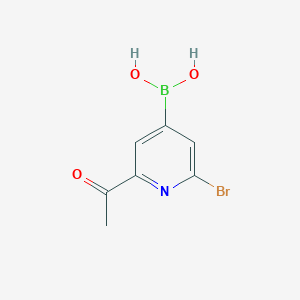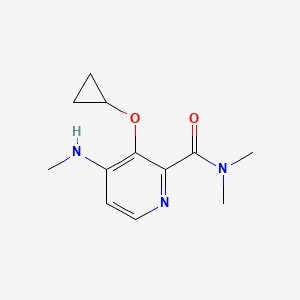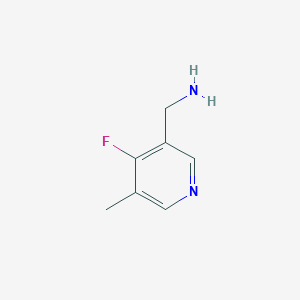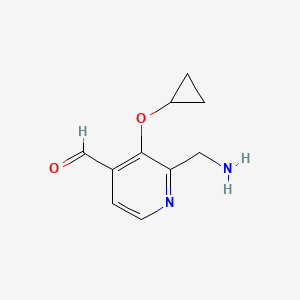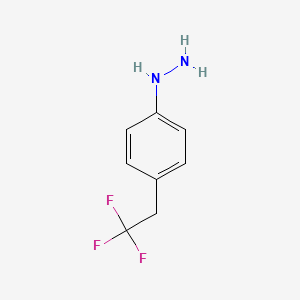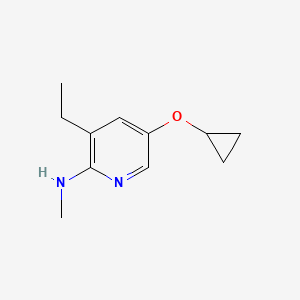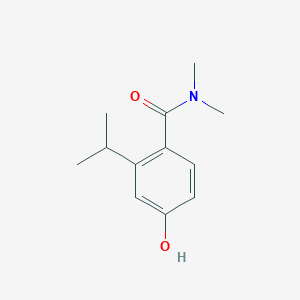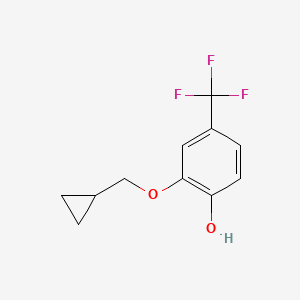
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
This process can be achieved by reacting the corresponding phenol with triflic anhydride in the presence of a nucleophilic catalyst and a stoichiometric base . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethanol and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoromethyl group.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The phenolic group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylmethoxy)-5-fluoro-3-(trifluoromethyl)phenol
- 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethoxy group also adds to its distinctiveness, potentially affecting its interaction with biological targets and its overall stability.
特性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-3-4-9(15)10(5-8)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChIキー |
RGBREQBKPFBVCS-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=CC(=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


